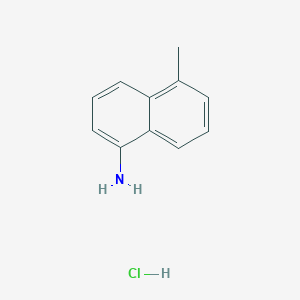

5-Methylnaphthalen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

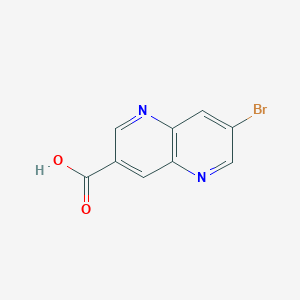

“5-Methylnaphthalen-1-amine hydrochloride” is a chemical compound with the molecular formula C10H7CH2NHCH3 · HCl . It is related to “N-Methyl-1-naphthalenemethylamine hydrochloride”, which is a building block used in various chemical reactions .

Molecular Structure Analysis

The molecular weight of a related compound, “N-Methyl-1-naphthalenemethylamine hydrochloride”, is 207.70 . Amines, such as this compound, often exhibit strong in-plane NH2 scissoring absorptions at 1550 to 1650 cm-1, and out-of-plane wagging at 650 to 900 cm-1 .

Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Another example is the reaction of amines with acid chlorides to form amides .

Physical And Chemical Properties Analysis

Amines, such as “this compound”, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . The control of physicochemical properties is directly related to the notion of “compound quality” .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Palladium-Catalyzed Amination: 5-Methylnaphthalen-1-amine hydrochloride can be synthesized using palladium-catalyzed aryl amination under microwave conditions. This method offers improvements in yields over standard conditions, particularly with quinoline substrates (Wang, Magnin, & Hamann, 2003).

- Polymeric Prodrugs Synthesis: It is used in the synthesis of polymeric prodrugs. For example, polymerization techniques involving amine groups, like those in this compound, can create carriers for controlled release systems (Babazadeh, 2008).

Analytical and Bioimaging Applications

- Fluorescent Probes: Derivatives of 5-Methylnaphthalen-1-amine are used in the development of fluorescent probes for bioimaging, demonstrating selectivity and sensitivity in detecting specific metal ions (Iniya et al., 2014).

Material Science

- Polyimide Synthesis: 5-Methylnaphthalen-1-amine derivatives are used in creating new polyimides with specific properties, like high molecular weight, flexibility, and solubility in polar solvents. These polyimides exhibit high thermal stability and varying dielectric constants (Hsiao, Yang, & Huang, 2004).

- Electrochemical Synthesis: It's involved in the electrooxidation process in acidic, methanol, and organic media, leading to polymer films on electrodes. The structure of these films consists of amine and imine units (Pham et al., 1998).

Corrosion Science

- Corrosion Inhibition: Compounds containing elements like 5-Methylnaphthalen-1-amine are studied for their properties as corrosion inhibitors. These compounds show potential in protecting metals like steel in acidic conditions (Leçe, Emregül, & Atakol, 2008).

Pharmacology

- Chemosensor Development: Derivatives of 5-Methylnaphthalen-1-amine are used in creating chemosensors for selective determination of metal ions in solutions. These sensors demonstrate enhanced fluorescence in the presence of specific ions (Singh et al., 2013).

Catalysis

- Selective Amination: It can be used in selective amination processes, such as the amination of polyhalopyridines, showing high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Direcciones Futuras

Research into the stability and reactivity of alkali metal naphthalenides, which are powerful reducing agents, could provide insights into the future directions of “5-Methylnaphthalen-1-amine hydrochloride” and related compounds . Additionally, the role of trace amine-associated receptor 1 (TAAR-1) modulators as novel-mechanism antipsychotics is being explored, which could have implications for compounds like “this compound” in the future .

Propiedades

IUPAC Name |

5-methylnaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2-7H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCYFOWRVYXDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)

![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)

![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)

![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)

![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)